3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea
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Overview
Description
3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea is a member of quinolines.
Scientific Research Applications
Synthesis of New Compounds
- A study developed a multi-step synthetic protocol for new dihydropyrimidinones featuring a quinolynyl methoxy phenyl moiety, starting from 2-chloro-3-formyl quinolines. This synthesis involves a Biginelli reaction mediated by a dicationic ionic liquid, highlighting a method for creating complex molecules with potential biological activity (Jawale et al., 2011).
Antimicrobial and Larvicidal Activities
- Another research synthesized a series of compounds by cyclization of related precursors with 3-amino-5-methylisoxazole, leading to compounds exhibiting significant antibacterial, antifungal, and mosquito larvicidal activities. This indicates the potential use of such compounds in developing new antimicrobial and pest control agents (Rajanarendar et al., 2010).
Hypotensive Agents
- In the context of cardiovascular research, one study synthesized derivatives with modifications on 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione to evaluate their hypotensive activities. Compounds with certain substituents showed significant activity in relaxing blood vessels, suggesting their potential as hypotensive agents (Eguchi et al., 1991).
Pharmacologically Relevant Compounds
- Research into pharmacologically relevant bifunctional compounds incorporating chloroquinoline and dihydropyrimidone moieties has led to the synthesis of complex molecules with detailed structural analysis through X-ray crystallography. These compounds are of interest for their potential medicinal properties (Watermeyer et al., 2009).
properties
Molecular Formula |
C24H27ClN4O3 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-pyrrolidin-1-ylethyl)urea |
InChI |
InChI=1S/C24H27ClN4O3/c1-32-19-8-9-21-17(15-19)14-18(23(30)26-21)16-29(13-12-28-10-4-5-11-28)24(31)27-22-7-3-2-6-20(22)25/h2-3,6-9,14-15H,4-5,10-13,16H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
YNGXAIGJLHEMHY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCN3CCCC3)C(=O)NC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CCN3CCCC3)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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